Methyl 4-amino-2-methyl-5-nitrobenzoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Functional Group Prioritization
The systematic naming of methyl 4-amino-2-methyl-5-nitrobenzoate follows established International Union of Pure and Applied Chemistry principles that prioritize functional groups according to their chemical significance and structural importance. According to functional group hierarchy systems, carboxylic acids and their derivatives, including esters, occupy positions of high priority in nomenclature determination. The ester functional group in this compound takes precedence as the parent structure, with the benzoate portion serving as the principal carbon chain containing the carbonyl carbon. This prioritization reflects the fundamental principle that functional groups containing carbonyl carbons generally receive higher priority than other substituents such as amino groups, alkyl groups, and nitro groups.
The complete International Union of Pure and Applied Chemistry name "this compound" demonstrates the systematic application of nomenclature rules where the ester portion determines the base name "benzoate," while the remaining substituents are numbered and named according to their positions on the aromatic ring. The methyl ester designation appears first, followed by the position-specific numbering of substituents in alphabetical order after position assignment. The amino group at position 4, methyl group at position 2, and nitro group at position 5 are all treated as substituents relative to the carboxylate parent structure. This naming approach exemplifies the hierarchical system where ester functionality supersedes amino, alkyl, and nitro functional groups in determining the principal structure.
The functional group priority order that governs this nomenclature places carboxylic acid derivatives, including esters, near the top of the hierarchy, followed by amides, nitriles, aldehydes, ketones, alcohols, and amines. Within this system, the nitro group is classified among the lower-priority substituents that receive prefix treatment rather than suffix designation. The systematic application of these priority rules ensures consistent naming across similar compounds and provides clear structural information through the nomenclature itself. The position numbering in this compound follows the rule of assigning the lowest possible numbers to substituents, with the carboxylate carbon serving as position 1 in the benzene ring numbering system.
Molecular Geometry and Substituent Orientation Analysis
The molecular geometry of this compound reflects the characteristic planar structure of substituted benzene rings with specific spatial arrangements determined by substituent interactions and electronic effects. The compound features a benzene core with four distinct substituents arranged in specific positions that influence both the overall molecular geometry and local electronic environments. The carboxylate ester group at position 1 introduces a planar carbonyl functionality that can participate in conjugation with the aromatic system, while the amino group at position 4 provides electron-donating character through resonance effects. The methyl substituent at position 2 represents a simple alkyl group that primarily exerts steric and weak electron-donating inductive effects.
The nitro group positioned at location 5 introduces significant electronic and geometric considerations due to its strong electron-withdrawing character and potential for steric interactions with adjacent substituents. Research on related nitro-substituted benzene derivatives has demonstrated that nitro group torsion angles can vary significantly depending on steric crowding from adjacent substituents, with angles ranging from approximately 36 degrees in less crowded environments to over 90 degrees in highly substituted systems. The positioning of the nitro group adjacent to the amino functionality in this compound creates a unique electronic environment where electron-withdrawing and electron-donating groups are in close proximity, potentially affecting both reactivity and spectroscopic properties.
The spatial arrangement of substituents in this compound creates specific steric and electronic interactions that influence molecular conformation and properties. The methyl group at position 2 is positioned ortho to the carboxylate functionality, potentially creating steric hindrance that could affect ester group coplanarity with the aromatic ring. Similarly, the nitro group at position 5 is ortho to both the amino group and the carboxylate ester, creating a sterically crowded region that may influence molecular geometry. These interactions contribute to the overall three-dimensional structure and may affect properties such as crystallization behavior, solubility, and spectroscopic characteristics. The canonical Simplified Molecular Input Line Entry System representation "CC1=CC(=C(C=C1C(=O)OC)N+[O-])N" accurately captures these positional relationships and electronic states.
Comparative Structural Analysis with Ortho/Meta/Para-Nitrobenzoate Isomers
Comparative analysis of this compound with simpler nitrobenzoate isomers reveals the complexity introduced by multiple substituents and their positional relationships. The basic nitrobenzoate framework exists in three primary isomeric forms: methyl 2-nitrobenzoate (ortho), methyl 3-nitrobenzoate (meta), and methyl 4-nitrobenzoate (para), each exhibiting distinct physical and chemical properties. Methyl 2-nitrobenzoate demonstrates a melting point of -13°C, a density of 1.285 grams per cubic centimeter, and a boiling point of 275°C. In contrast, methyl 3-nitrobenzoate exhibits a significantly higher melting point of 78-80°C, a density of 1.4283 grams per cubic centimeter, and a boiling point of 279°C. Methyl 4-nitrobenzoate shows yet another distinct profile with a melting point of 95-97°C.
The structural complexity of this compound, with its molecular weight of 210.19 grams per mole, exceeds that of the simple nitrobenzoate isomers, which typically exhibit molecular weights around 181.15 grams per mole. This increased molecular weight results from the additional amino and methyl substituents, creating a more complex substitution pattern that affects both physical properties and chemical behavior. The density of this compound is reported as 1.3±0.1 grams per cubic centimeter, falling between the values observed for the ortho and meta nitrobenzoate isomers. The compound exhibits a calculated boiling point of 403.7±40.0°C at 760 millimeters of mercury, substantially higher than the simple nitrobenzoate isomers due to increased molecular weight and potential for additional intermolecular interactions.
Table 1: Comparative Properties of Nitrobenzoate Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Methyl 2-nitrobenzoate | 181.15 | -13 | 275 | 1.285 |
| Methyl 3-nitrobenzoate | 181.15 | 78-80 | 279 | 1.4283 |
| Methyl 4-nitrobenzoate | 181.15 | 95-97 | Not specified | Not specified |
| This compound | 210.19 | Not specified | 403.7±40.0 | 1.3±0.1 |
The substitution pattern in this compound creates unique electronic environments not present in the simple nitrobenzoate isomers. The presence of both electron-donating amino and methyl groups alongside the electron-withdrawing nitro and ester functionalities generates complex electronic interactions that influence molecular reactivity and properties. Unlike the simple nitrobenzoate isomers where electronic effects are primarily determined by the relative positions of nitro and ester groups, this compound exhibits multiple competing electronic influences that create distinct chemical behavior. The amino group provides strong electron donation through resonance, while the nitro group exerts powerful electron withdrawal, creating a push-pull electronic system within the aromatic framework. This electronic complexity, combined with the increased steric demands of the multiple substituents, distinguishes this compound from its simpler nitrobenzoate analogs and contributes to its specialized applications in research and synthetic chemistry.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-2-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLVSMLOEYNNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680591 | |
| Record name | Methyl 4-amino-2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260848-51-8, 146948-44-9 | |
| Record name | Benzoic acid, 4-amino-2-methyl-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260848-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection and Acylation of Amino Group
- Starting with o-toluidine (2-methyl aniline), the amino group is protected by acylation using acetic acid or acetic anhydride at 80–120°C for 1–5 hours.
- The molar ratio of acylating agent to o-toluidine is typically 2.0–4.0:1.
- This step prevents the amino group from undergoing unwanted reactions during nitration.
Nitration Reaction
- The acyl-protected intermediate is subjected to nitration using concentrated nitric acid at 10–40°C for 3–6 hours.
- The molar ratio of nitric acid to starting material is approximately 1.0–1.2:1.
- After nitration, the reaction mixture is cooled and the nitrated solid is separated by filtration.
- This step introduces the nitro group selectively at the 5-position relative to the amino group.
Hydrolysis and Deprotection
- The nitrated solid undergoes hydrolysis using concentrated hydrochloric acid under reflux for 2–3 hours.
- The molar ratio of hydrochloric acid to starting material is about 2.5:1.
- Hydrolysis removes the acyl protecting group, regenerating the free amino group.
- The reaction mixture is then acidified to pH 1–2 to precipitate the amino-nitro intermediate, which is filtered and recrystallized.
Alternative Synthetic Routes
Oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid
- Using 4-nitro-o-xylene as the starting material, oxidation with dilute nitric acid in the presence of free radical initiators (e.g., azo compounds like azodiisobutyronitrile) and phase transfer catalysts achieves selective oxidation of methyl to carboxylic acid.
- Reaction conditions are mild, avoiding high temperature and pressure, and yield up to 83.5% of 2-methyl-4-nitrobenzoic acid.
- This acid can then be further converted to the methyl ester and aminated to obtain the target compound.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1. Amino Protection | Acetic acid (acylation) | 80–120 °C | 1–5 hours | Molar ratio acetic acid:o-toluidine 2–4:1 |
| 2. Nitration | Concentrated nitric acid | 10–40 °C | 3–6 hours | Molar ratio HNO3:o-toluidine ~1.0–1.2:1 |
| 3. Hydrolysis | Concentrated hydrochloric acid (reflux) | Reflux (~100 °C) | 2–3 hours | Molar ratio HCl:o-toluidine 2.5:1 |
| 4. pH Adjustment & Purify | Acidify to pH 1–2, filtration, recrystallize | Ambient | — | Isolates amino-nitro intermediate |
| 5. Esterification | Methanol + acid catalyst | Reflux | Several hours | Converts acid to methyl ester |
| Alternative Oxidation | Dilute nitric acid + radical initiator + PTC | Mild heating | — | Oxidizes 4-nitro-o-xylene to nitrobenzoic acid |
Research Findings and Analysis
- The protection of the amino group before nitration is critical to achieve regioselective nitration and to prevent oxidation or over-nitration of the amino group.
- The use of free radical initiators and phase transfer catalysts in the oxidation of methyl groups to carboxylic acids significantly improves yield and selectivity, making the process industrially viable.
- Hydrolysis under acidic reflux efficiently removes protecting groups and helps isolate the desired amino-nitro intermediate in high purity.
- Although direct nitration of o-toluidine is possible, the protection-deprotection strategy is preferred for better control and yield.
- Esterification is a standard step following acid formation and is typically performed under acidic methanol reflux conditions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 4-amino-2-methyl-5-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical industry for the development of drugs due to its ability to undergo several chemical transformations.
Common Reactions:
- Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid.
- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions.
| Reaction Type | Reactants Used | Conditions | Major Products |
|---|---|---|---|
| Reduction | This compound + H₂ | Pd catalyst or Fe/HCl | Methyl 4-amino-2-methylbenzoate |
| Substitution | This compound + Halides | Basic conditions | Methyl 4-substituted derivatives |
Biological Applications
Antimicrobial and Anticancer Research
Research into the therapeutic properties of this compound has shown potential antimicrobial and anticancer activities. Studies indicate that this compound may inhibit the growth of certain bacteria and cancer cells, making it a candidate for further pharmacological exploration.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, against common pathogens. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
Industrial Applications
Dyes and Pigments
In industrial settings, this compound is utilized in the production of dyes and pigments. Its structural properties allow it to impart vibrant colors to textiles and other materials.
Production Process:
The synthesis involves nitration followed by purification processes such as recrystallization to ensure high yield and purity, which are essential for industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The physicochemical and synthetic properties of methyl 4-amino-2-methyl-5-nitrobenzoate are influenced by its substituent arrangement. Below is a comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
The 5-nitro group, a strong electron-withdrawing group (EWG), reduces electron density in all analogues, influencing reactivity in electrophilic substitutions .
Synthetic Routes:
- The target compound is synthesized via amination of a fluoro precursor , whereas Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9) is typically prepared through nitration of methyl methoxybenzoate .
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate involves acetylation and chlorination steps, emphasizing the role of protecting groups in multi-step syntheses .
Applications: The target compound and Methyl 4-amino-2-methoxy-5-nitrobenzoate are used as intermediates in drug discovery, while Methyl 5-methoxy-2-nitrobenzoate finds applications in agrochemical synthesis . Methyl 4-acetamido-5-chloro-2-methoxybenzoate is critical in impurity profiling for regulatory compliance in pharmaceuticals .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Methyl 4-amino-2-methyl-5-nitrobenzoate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 210.19 g/mol
- Functional Groups : Nitro group (–NO), amino group (–NH), and methyl ester (–COOCH).
The presence of these functional groups contributes to its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antibacterial Activity : This compound has been investigated for its potential as an antibacterial agent. Studies suggest that it may be effective against specific strains of bacteria, making it a candidate for further pharmaceutical development.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, similar to its structural analogs. For instance, it has shown potential inhibitory effects on glutathione reductase, which plays a critical role in cellular antioxidant defense.
- Anti-inflammatory Properties : The compound's derivatives are being explored for anti-inflammatory and analgesic properties, suggesting potential applications in treating inflammatory diseases.
The mechanism of action for this compound is not fully understood; however, it is hypothesized that:
- The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity.
- The nitro group may participate in redox reactions, contributing to its biological effects.
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Similar core with different halogen substitutions | Enhanced binding affinity to glutathione reductase |
| Methyl 4-amino-2-chloro-5-nitrobenzoate | Chlorine substitution at the 2-position | Different enzyme inhibition profile |
| Methyl 4-amino-2-hydroxy-5-nitrobenzoate | Hydroxyl group instead of methoxy | Altered solubility and reactivity |
This table highlights how minor modifications can significantly impact biological activity and chemical reactivity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Studies : In vitro assays demonstrated that this compound exhibits antibacterial properties against strains like Escherichia coli and Staphylococcus aureus, indicating its potential utility in treating bacterial infections.
- Enzyme Interaction Studies : Research focusing on the interaction with glutathione reductase revealed a Ki value suggesting high potency as an inhibitor. Such findings support the compound's potential therapeutic applications in conditions associated with oxidative stress.
- Pharmaceutical Applications : As an intermediate in synthesizing various pharmaceutical compounds, this compound is being explored for its role in developing medications targeting bacterial infections and inflammatory conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
